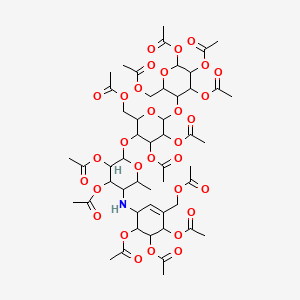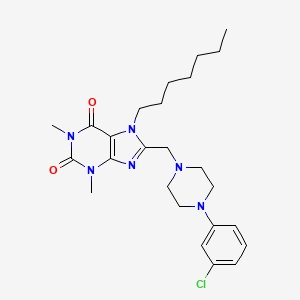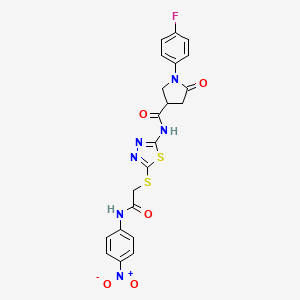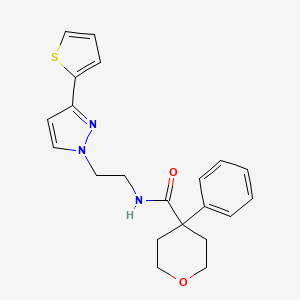![molecular formula C25H29N5O B2976869 4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine CAS No. 923185-66-4](/img/structure/B2976869.png)
4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine, also known as MN-25, is a synthetic cannabinoid compound. It belongs to the class of indole-derived cannabinoids, which are known to have psychoactive effects on the human body. MN-25 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.
Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds, including those structurally related to 4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine, have shown significant luminescent properties. These compounds can serve as pH probes due to their fluorescence quantum yields' sensitivity to pH variations. Their photo-induced electron transfer (PET) process is of interest for developing fluorescent sensors and imaging agents, highlighting their utility in bioimaging and diagnostic applications (Gan et al., 2003).
Antimicrobial Activity
Naphthalimide aminothiazoles, which include structural motifs similar to this compound, have been developed and tested for their antimicrobial efficacy. Certain derivatives have demonstrated potent inhibitory activity against various bacteria and fungi, with specific compounds showing superior antibacterial effects against MRSA and E. coli compared to reference drugs. These findings suggest potential applications in developing new antimicrobial agents for resistant bacterial strains (Chen et al., 2017).
Anticancer and Antiproliferative Effects
Compounds structurally akin to this compound, specifically pyrido[1,2-a]pyrimidin-4-one derivatives, have been synthesized and tested for their antiproliferative activity against human cancer cell lines. Certain derivatives exhibited promising activities, suggesting potential applications in cancer therapy and the development of novel anticancer agents (Mallesha et al., 2012).
Anti-inflammatory and Analgesic Activities
Research into visnagen and khellin furochromone pyrimidine derivatives, which share structural characteristics with this compound, has revealed significant anti-inflammatory and analgesic properties. This suggests their potential utility in developing new treatments for conditions requiring anti-inflammatory and pain-relieving medications (Abu‐Hashem & Youssef, 2011).
Sigma Receptor Binding and Activity
Derivatives of N-[omega-(6-methoxynaphthalen-1-yl)alkyl], similar in structural aspects to this compound, have been explored for their affinity and selectivity towards sigma receptors. These compounds have shown potent ligand activity at sigma(1) receptors, indicating potential applications in neurological research and the development of drugs targeting these receptors (Berardi et al., 2005).
Future Directions
The future research directions for “4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine” could include further investigation into its potential therapeutic applications, particularly in the field of neuroprotection and anti-neuroinflammation . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties .
Properties
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-18-23(28-12-5-2-6-13-28)27-25(26-19)30-16-14-29(15-17-30)24(31)22-11-7-9-20-8-3-4-10-21(20)22/h3-4,7-11,18H,2,5-6,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZMUPQADHMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)
![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)




![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2976801.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2976802.png)
![2-[(Oxan-3-yl)methoxy]pyrimidine](/img/structure/B2976804.png)
![4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene](/img/structure/B2976805.png)


